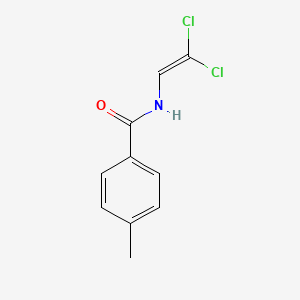

N-(2,2-dichloroethenyl)-4-methylbenzamide

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

N-(2,2-dichloroethenyl)-4-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9Cl2NO/c1-7-2-4-8(5-3-7)10(14)13-6-9(11)12/h2-6H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPFANBPWWVMZQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC=C(Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60349528 | |

| Record name | N-(2,2-dichloroethenyl)-4-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60349528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54888-30-1 | |

| Record name | N-(2,2-dichloroethenyl)-4-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60349528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of N 2,2 Dichloroethenyl 4 Methylbenzamide

Reactivity Profiles of the Dichloroethenyl Moiety

The dichloroethenyl group, an electron-deficient alkene, is a key site of reactivity in N-(2,2-dichloroethenyl)-4-methylbenzamide. Its reactivity is largely characterized by its susceptibility to nucleophilic attack and its participation in metal-catalyzed cross-coupling reactions.

The presence of two chlorine atoms on the terminal carbon of the ethenyl group significantly reduces the electron density of the double bond, making it susceptible to attack by nucleophiles. This is in contrast to the typical reactivity of alkenes, which are electron-rich and readily undergo electrophilic addition.

Research on analogous compounds, such as N-(2,2-dichloro-1-cyanoethenyl)amides, has demonstrated their reactivity towards aliphatic amines. For instance, the reaction of N-(2,2-dichloro-1-cyanoethenyl)prop-2-enamide and 4-chloro-N-(2,2-dichloro-1-cyanoethenyl)butanamide with methylamine (B109427) or dimethylamine (B145610) leads to the formation of 5-amino-1,3-oxazole-4-carbonitriles researchgate.net. This transformation proceeds via an initial nucleophilic attack of the amine on the dichloroethenyl moiety, followed by an intramolecular cyclization. While this specific reaction involves a cyano-substituted analogue, it provides a strong indication of the potential for N-(2,2-dichloroethenyl)-4-methylbenzamide to react with nucleophiles in a similar manner, potentially leading to the formation of heterocyclic structures. The general reactivity of dichloroethenyl groups allows for substitution by various nucleophiles, including amines, thiols, and alkoxides.

| Nucleophile | Product Type (based on analogous reactions) | Reference |

|---|---|---|

| Aliphatic Amines | 5-amino-1,3-oxazole-4-carbonitriles | researchgate.net |

| Thiols | Thioether derivatives (potential) | General Reactivity |

| Alkoxides | Vinyl ether derivatives (potential) | General Reactivity |

The electron-withdrawing nature of the two chlorine atoms and the adjacent amide group deactivates the dichloroethenyl moiety towards electrophilic attack. Typical electrophilic addition reactions that are characteristic of electron-rich alkenes are not readily observed with this class of compounds chemistrysteps.combyjus.com. The pi electrons of the double bond are significantly less available to attack electrophiles due to the inductive effect of the halogens chemistrysteps.combyjus.com.

Therefore, reactions with common electrophilic reagents such as hydrohalic acids (e.g., HCl, HBr) or halogens (e.g., Br₂, Cl₂) are expected to be sluggish or require harsh conditions. The initial step of such reactions, the formation of a carbocation intermediate through the attack of an electrophile on the double bond, is energetically unfavorable due to the destabilizing effect of the adjacent electron-withdrawing groups libretexts.orglibretexts.org.

The carbon-chlorine bonds of the dichloroethenyl group provide a handle for various metal-catalyzed transformations, particularly palladium-catalyzed cross-coupling reactions. 1,1-dichloroalkenes have been shown to participate in domino cross-coupling reactions with triarylbismuth reagents under palladium catalysis to furnish diarylalkynes rsc.org. This suggests that N-(2,2-dichloroethenyl)-4-methylbenzamide could potentially undergo similar transformations.

Furthermore, the dichloroethenyl moiety is a substrate for well-established palladium-catalyzed reactions such as the Suzuki and Heck couplings. In a Suzuki coupling, the dichloroalkene could be coupled with an organoboron reagent in the presence of a palladium catalyst and a base to form a new carbon-carbon bond organic-chemistry.orgwikipedia.orglibretexts.orgresearchgate.net. The general mechanism involves the oxidative addition of the palladium(0) catalyst to one of the C-Cl bonds, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product. A second coupling can then occur at the remaining C-Cl bond.

The Heck reaction offers another avenue for the functionalization of the dichloroethenyl group. In this reaction, the dichloroalkene can be coupled with an alkene in the presence of a palladium catalyst and a base wikipedia.orgorganic-chemistry.orglibretexts.orgyoutube.comnih.gov. The mechanism involves the oxidative addition of palladium(0) to a C-Cl bond, followed by migratory insertion of the alkene, and subsequent β-hydride elimination to afford the substituted alkene product.

| Metal-Catalyzed Reaction | Potential Coupling Partner | Potential Product |

|---|---|---|

| Suzuki Coupling | Organoboron Reagent (e.g., Ar-B(OH)₂) | Substituted Alkyne or Diene |

| Heck Reaction | Alkene (e.g., Styrene) | Substituted Diene |

| Domino Cross-Coupling | Triarylbismuth Reagent | Diarylalkyne |

Reactivity of the Amide Linkage within N-(2,2-dichloroethenyl)-4-methylbenzamide

The amide bond in N-(2,2-dichloroethenyl)-4-methylbenzamide is a stable functional group, but it can undergo transformations under specific conditions, most notably hydrolysis.

The amide bond is generally resistant to cleavage due to resonance stabilization libretexts.orgyoutube.com. However, under forcing conditions, it can be cleaved. Besides hydrolysis (discussed in 3.2.2), other transformations can be envisaged. For instance, reduction of the amide carbonyl group can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) to yield the corresponding amine. Reactions involving electrophilic activation of the amide oxygen, for example with thionyl chloride, can lead to the formation of nitriles from primary amides libretexts.org. However, for this secondary amide, such a reaction would be more complex.

The hydrolysis of amides to their constituent carboxylic acid and amine is a well-studied process that can be catalyzed by either acid or base youtube.comchemistrysteps.com. The stability of the amide bond in N-(2,2-dichloroethenyl)-4-methylbenzamide towards hydrolysis is influenced by both electronic and steric factors.

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon youtube.com. This is followed by the nucleophilic attack of a water molecule to form a tetrahedral intermediate. Subsequent proton transfer and elimination of the amine as its protonated form (R-NH₃⁺) leads to the formation of the carboxylic acid libretexts.orgyoutube.com. The rate of acid-catalyzed hydrolysis can be influenced by the substituents on the benzoyl ring and the N-vinyl group researchcommons.orgresearchcommons.org. For N-substituted benzamides, the reaction mechanism can be complex, with studies on related compounds showing unimolecular decomposition of the N-protonated substrate in concentrated sulfuric acid.

Base-Catalyzed Hydrolysis:

In the presence of a strong base, such as hydroxide (B78521), the amide can be hydrolyzed, although this process is generally slower than for other carboxylic acid derivatives chemistrysteps.comacs.org. The reaction is initiated by the nucleophilic attack of the hydroxide ion on the carbonyl carbon to form a tetrahedral intermediate. The departure of the weakly basic amine anion is the rate-limiting step and is generally unfavorable. However, under forcing conditions (e.g., high temperature), the reaction can be driven to completion by the deprotonation of the resulting carboxylic acid by the liberated amine, forming a carboxylate salt and the neutral amine youtube.comchemistrysteps.com. The kinetics of alkaline hydrolysis of N-substituted benzamides have been studied, providing insights into the mechanism.

The hydrolytic stability of N-(2,2-dichloroethenyl)-4-methylbenzamide is expected to be significant under neutral conditions, requiring either strong acid or base and elevated temperatures for efficient cleavage of the amide bond.

| Condition | Key Mechanistic Steps | Products |

|---|---|---|

| Acidic Hydrolysis | 1. Protonation of carbonyl oxygen. 2. Nucleophilic attack by water. 3. Proton transfer. 4. Elimination of the amine. | 4-Methylbenzoic acid and 2,2-dichloroethenylamine |

| Basic Hydrolysis | 1. Nucleophilic attack by hydroxide. 2. Formation of tetrahedral intermediate. 3. Elimination of the amine anion (rate-limiting). 4. Deprotonation of the carboxylic acid. | 4-Methylbenzoate and 2,2-dichloroethenylamine |

Derivatization Reactions and Functional Group Interconversions of N-(2,2-dichloroethenyl)-4-methylbenzamide

The structure of N-(2,2-dichloroethenyl)-4-methylbenzamide offers several sites for chemical modification, including the toluene (B28343) ring, the amide linkage, and the dichloroethenyl group. Derivatization reactions can be targeted at these specific functionalities to synthesize new analogs with altered properties.

However, the combined effect of the para-methyl group and the amide substituent directs incoming electrophiles to the positions ortho to the methyl group (positions 3 and 5 on the ring). Standard electrophilic aromatic substitution reactions are plausible, though potentially requiring specific catalysts or conditions to overcome the deactivating effect of the amide moiety.

Plausible Electrophilic Aromatic Substitution Reactions:

Halogenation: Introduction of bromine or chlorine onto the aromatic ring, likely at the 3- and 5-positions, could be achieved using the halogen in the presence of a Lewis acid catalyst like FeBr₃ or AlCl₃. lkouniv.ac.in

Nitration: The introduction of a nitro group (-NO₂), a common precursor for an amino group, would likely require a mixture of nitric acid and sulfuric acid. msu.edu

Sulfonation: Treatment with fuming sulfuric acid could introduce a sulfonic acid group (-SO₃H) onto the ring. lkouniv.ac.in

Friedel-Crafts Reactions: Acylation or alkylation would be challenging due to the deactivating nature of the amide group, which can complex with the Lewis acid catalyst, further reducing ring reactivity.

The amide bond is generally stable, but it can undergo specific chemical transformations. The lone pair of electrons on the nitrogen atom is delocalized into the carbonyl group, which reduces its nucleophilicity and basicity compared to an amine. auburn.edu

Hydrolysis: The most common reaction of the amide group is hydrolysis, which cleaves the amide bond to yield a carboxylic acid and an amine. This can be achieved under acidic or basic conditions. osti.govnih.gov Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for attack by water. nih.gov Base-catalyzed hydrolysis involves the direct attack of a hydroxide ion on the carbonyl carbon. osti.gov For N-(2,2-dichloroethenyl)-4-methylbenzamide, hydrolysis would yield 4-methylbenzoic acid and 2,2-dichloroethenylamine.

Reduction: The amide carbonyl can be reduced to a methylene (B1212753) group (-CH₂-) using strong reducing agents like lithium aluminum hydride (LiAlH₄), converting the benzamide (B126) into a secondary amine.

SN2 Reactions at Nitrogen: While rare, bimolecular nucleophilic substitution (SN2) at the amide nitrogen is possible under specific circumstances, typically requiring the presence of a good leaving group on the nitrogen atom. nih.govnih.gov For N-(2,2-dichloroethenyl)-4-methylbenzamide itself, such reactions are not documented and would be mechanistically challenging without prior modification to create a suitable leaving group.

Elucidation of Reaction Mechanisms involving N-(2,2-dichloroethenyl)-4-methylbenzamide

Understanding the mechanisms of reactions involving N-(2,2-dichloroethenyl)-4-methylbenzamide is crucial for controlling reaction outcomes and optimizing synthesis. Mechanistic studies often involve a combination of kinetic analysis and computational modeling.

Kinetic data provides quantitative insight into reaction rates and the factors that influence them. For N-(2,2-dichloroethenyl)-4-methylbenzamide, kinetic studies have primarily focused on its synthesis.

One key synthetic step is the base-mediated dehydrohalogenation of an N-(1,1-dichloroethyl)-4-methylbenzamide precursor. A significant side reaction in this process is the over-elimination to form 4-methylbenzonitrile. Kinetic studies conducted in dimethyl sulfoxide (B87167) (DMSO) have shown that maintaining a precise substrate-to-base ratio (e.g., 1:1.5) is critical to suppress the formation of the nitrile byproduct to less than 5%.

Computational studies using density functional theory (DFT) have complemented these findings by calculating the activation barriers for the elimination reaction in different solvents. The calculations revealed a significantly lower activation barrier for HCl elimination in polar aprotic solvents like DMSO (15.3 kcal/mol) compared to ethereal solvents like tetrahydrofuran (B95107) (THF) (22.1 kcal/mol), explaining the preference for solvents like DMSO in achieving efficient conversion.

Mechanism of Electrophilic Aromatic Substitution: A proposed mechanism for a reaction like bromination of the toluene ring follows the general pathway for electrophilic aromatic substitution. msu.edu

Generation of Electrophile: The Lewis acid catalyst (FeBr₃) polarizes the Br-Br bond, creating a potent electrophile, Br⁺.

Nucleophilic Attack: The π-electron system of the toluene ring attacks the electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The positive charge is delocalized across the ring but is most stabilized when the substitution occurs at the positions ortho to the activating methyl group.

Deprotonation: A weak base, such as the FeBr₄⁻ complex formed in the first step, removes a proton from the carbon atom bearing the new substituent, restoring the aromaticity of the ring and regenerating the catalyst.

Mechanism of Nucleophilic Substitution/Elimination at the Dichloroethenyl Group: The dichloroethenyl group is susceptible to nucleophilic attack, which can lead to substitution or cyclization reactions, particularly with bifunctional nucleophiles. Drawing analogy from the reactions of structurally similar N-(2,2-dichloro-1-cyanoethenyl)amides, reactions with amines can lead to complex heterocyclic structures. researchgate.net For example, a reaction with an amine could proceed via:

Initial Attack: The amine nucleophile attacks one of the chlorinated carbons or the adjacent vinylic carbon.

Intermediate Formation: Formation of a transient intermediate.

Cyclization/Elimination: Subsequent intramolecular cyclization, involving the amide oxygen or nitrogen, followed by the elimination of HCl, can lead to the formation of heterocyclic systems like oxazoles. researchgate.net The precise pathway would depend on the nucleophile and reaction conditions.

Advanced Spectroscopic and Structural Characterization of N 2,2 Dichloroethenyl 4 Methylbenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a comprehensive picture of the molecular structure can be assembled.

The ¹H NMR spectrum of N-(2,2-dichloroethenyl)-4-methylbenzamide is anticipated to reveal distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons of the 4-methylbenzoyl group are expected to appear as two doublets in the downfield region, characteristic of a para-substituted benzene (B151609) ring. The methyl protons will present as a singlet in the upfield region. The vinyl proton and the amide proton will each give rise to a singlet, with their chemical shifts influenced by the electronic effects of the adjacent functional groups.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| -CH₃ | ~2.4 | Singlet | N/A |

| Aromatic (ortho to -C=O) | ~7.8 | Doublet | ~8.0 |

| Aromatic (meta to -C=O) | ~7.3 | Doublet | ~8.0 |

| =CH- | ~6.5 - 7.5 | Singlet | N/A |

| -NH- | ~8.0 - 9.0 | Singlet (broad) | N/A |

Note: Predicted values are based on analogous compounds and are subject to solvent effects and other experimental conditions.

The ¹³C NMR spectrum will provide critical information about the carbon framework of the molecule. Each unique carbon atom will produce a distinct signal. The carbonyl carbon of the amide is expected to be the most downfield signal. The aromatic carbons will have characteristic shifts, with the quaternary carbons showing lower intensity. The carbons of the dichloroethenyl group will be significantly influenced by the attached chlorine atoms. The methyl carbon will appear at the highest field.

Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| -CH₃ | ~21 |

| =C(Cl)₂ | ~120 - 130 |

| =CH- | ~110 - 120 |

| Aromatic (quaternary, C-1) | ~132 |

| Aromatic (CH, ortho to -C=O) | ~129 |

| Aromatic (CH, meta to -C=O) | ~127 |

| Aromatic (quaternary, C-4) | ~142 |

| -C=O | ~165 |

Note: Predicted values are based on analogous compounds and are subject to solvent effects and other experimental conditions.

While 1D NMR provides essential information, 2D NMR techniques are indispensable for unambiguous structural confirmation.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be crucial to confirm the coupling between the ortho and meta protons on the benzene ring. Cross-peaks would be observed between these adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the proton signals to their corresponding carbon signals in the ¹³C NMR spectrum (e.g., the methyl protons to the methyl carbon, and each aromatic proton to its attached carbon).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds). This would be vital for piecing together the molecular fragments. For instance, correlations would be expected from the amide proton to the carbonyl carbon and the vinyl carbon (=CH-). Correlations from the aromatic protons ortho to the carbonyl group to the carbonyl carbon would confirm the attachment of the benzoyl group.

Vibrational Spectroscopy

Vibrational spectroscopy, including FTIR and Raman, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational modes.

The FTIR spectrum of N-(2,2-dichloroethenyl)-4-methylbenzamide would display characteristic absorption bands for the amide, aromatic, and vinyl functionalities. The N-H stretching vibration of the secondary amide is expected to appear as a sharp band around 3300 cm⁻¹. The amide I band (primarily C=O stretching) and amide II band (N-H bending and C-N stretching) are strong and characteristic absorptions. The C-Cl stretches of the dichloroethenyl group would be found in the fingerprint region.

Predicted FTIR Data

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| N-H (Amide) | Stretching | ~3300 |

| C-H (Aromatic) | Stretching | ~3100-3000 |

| C-H (Alkyl) | Stretching | ~2950-2850 |

| C=O (Amide I) | Stretching | ~1660 |

| N-H (Amide II) | Bending | ~1540 |

| C=C (Aromatic) | Stretching | ~1600, 1480 |

| C=C (Vinyl) | Stretching | ~1620 |

| C-Cl | Stretching | ~800-600 |

Raman spectroscopy, being complementary to FTIR, would provide further insight into the molecular vibrations. It is particularly sensitive to non-polar bonds and symmetric vibrations. Therefore, the C=C stretching of the vinyl group and the symmetric breathing mode of the aromatic ring are expected to show strong signals in the Raman spectrum. The C-Cl symmetric stretch would also be a prominent feature.

Predicted Raman Data

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| C-H (Aromatic) | Stretching | ~3060 |

| C=C (Aromatic) | Ring Breathing (symmetric) | ~1600 |

| C=C (Vinyl) | Stretching | ~1620 |

| C-Cl | Symmetric Stretching | ~700-550 |

Mass Spectrometry (MS)

Mass spectrometry is a pivotal technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, which can be used to confirm its elemental composition. For N-(2,2-dichloroethenyl)-4-methylbenzamide, with a molecular formula of C₁₀H₉Cl₂NO, the expected monoisotopic mass can be precisely calculated. The presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes) will result in a characteristic isotopic pattern for the molecular ion peak ([M]⁺). The most abundant peak will correspond to the molecule containing two ³⁵Cl isotopes, with subsequent peaks at M+2 and M+4 representing the presence of one and two ³⁷Cl isotopes, respectively, in a predictable ratio. One source suggests an expected protonated molecule [M+H]⁺ at approximately m/z 268.

Table 1: Theoretical HRMS Data for N-(2,2-dichloroethenyl)-4-methylbenzamide

| Ion Formula | Calculated m/z |

|---|---|

| [C₁₀H₉³⁵Cl₂NO]⁺ | Value not available |

| [C₁₀H₉³⁵Cl³⁷ClNO]⁺ | Value not available |

| [C₁₀H₉³⁷Cl₂NO]⁺ | Value not available |

Note: Specific calculated m/z values are dependent on the exact atomic masses and are presented here as a conceptual representation.

Analysis of Fragmentation Patterns for Structural Confirmation

The fragmentation of N-(2,2-dichloroethenyl)-4-methylbenzamide in a mass spectrometer is expected to occur at the most labile bonds, providing valuable structural information. Key fragmentation pathways for related organochlorine compounds and benzamides offer insights into the anticipated fragmentation of the target molecule. miamioh.edu

Common fragmentation patterns for benzamides involve cleavage of the amide bond. miamioh.edu For N-(2,2-dichloroethenyl)-4-methylbenzamide, this would likely involve the following cleavages:

Alpha-cleavage: Cleavage of the bond between the carbonyl carbon and the aromatic ring, leading to the formation of a 4-methylbenzoyl cation (m/z 119) and a [N-(2,2-dichloroethenyl)] radical.

Amide Bond Cleavage: Fission of the C-N bond, which could also lead to the 4-methylbenzoyl cation.

Loss of Chlorine: Fragmentation within the dichloroethenyl group is also anticipated, with the loss of one or both chlorine atoms, or the loss of HCl. acs.orglibretexts.org The isotopic signature of chlorine would be evident in fragments containing this element. libretexts.org

Table 2: Predicted Mass Spectrometry Fragmentation for N-(2,2-dichloroethenyl)-4-methylbenzamide

| Predicted Fragment Ion | m/z (Nominal) |

|---|---|

| [C₈H₇O]⁺ (4-methylbenzoyl cation) | 119 |

| [C₇H₇]⁺ (Tropylium ion) | 91 |

| Other fragments | Values not available |

Note: This table is predictive and based on the fragmentation of analogous structures.

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectral Analysis for Electronic Transitions and Conjugation

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of N-(2,2-dichloroethenyl)-4-methylbenzamide is expected to be dominated by transitions associated with its aromatic and conjugated systems. The benzamide (B126) chromophore typically exhibits absorption bands corresponding to π → π* transitions. researchgate.net A general expectation for benzamides places a maximum absorption (λmax) at approximately 260 nm.

The electronic structure of the molecule is influenced by:

The 4-methylbenzoyl group : The benzene ring conjugated with the carbonyl group forms the primary chromophore. The methyl group acts as a weak electron-donating group, which may cause a slight bathochromic (red) shift compared to unsubstituted benzamide.

The N-(2,2-dichloroethenyl) group : The dichloroethenyl group and the nitrogen lone pair are also part of the conjugated system. The extent of this conjugation will influence the energy of the electronic transitions and thus the position of the absorption maxima.

Detailed quantum chemical calculations would be necessary to precisely assign the observed electronic transitions to specific molecular orbitals. researchgate.net

X-ray Crystallography

Solid-State Structural Determination and Crystal Packing Analysis

While no specific crystal structure data for N-(2,2-dichloroethenyl)-4-methylbenzamide has been published, analysis of related substituted benzamides allows for predictions regarding its solid-state structure. proquest.comnih.goviucr.orgmdpi.com The crystal packing is likely to be governed by intermolecular interactions such as hydrogen bonding and π-stacking.

Hydrogen Bonding: The amide group provides both a hydrogen bond donor (N-H) and an acceptor (C=O), which are likely to form intermolecular hydrogen bonds, often leading to the formation of chains or dimers in the crystal lattice. iucr.org

π-Stacking: The aromatic rings can participate in π-π stacking interactions, further stabilizing the crystal structure.

Conformation: The molecule is not expected to be perfectly planar. There will be a dihedral angle between the plane of the aromatic ring and the amide plane, as well as twists around the N-C(ethenyl) bond. iucr.org The specific conformation will be a balance between steric effects and the electronic benefits of conjugation.

Table 3: Hypothetical Crystallographic Data for N-(2,2-dichloroethenyl)-4-methylbenzamide

| Parameter | Predicted Value |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar centrosymmetric group |

| a (Å) | Value not available |

| b (Å) | Value not available |

| c (Å) | Value not available |

| α (°) | 90 |

| β (°) | Value not available |

| γ (°) | 90 |

| V (ų) | Value not available |

| Z | 4 or 8 |

Note: This table is a hypothetical representation based on common crystal systems for organic molecules of similar size and functionality.

Conformational Analysis and Torsion Angle Determination

A complete conformational analysis of N-(2,2-dichloroethenyl)-4-methylbenzamide would be derived from its single-crystal X-ray diffraction data. This analysis would focus on the rotational freedom around the key single bonds within the molecule, which dictates its three-dimensional shape. The primary torsion angles of interest would include:

Amide Bond Torsion Angle (C-C-N-C): This angle would describe the planarity of the amide linkage. In many benzamide derivatives, this bond exhibits significant double-bond character, leading to a relatively planar conformation.

Aryl-Carbonyl Torsion Angle (C-C-C=O): This angle would define the orientation of the 4-methylphenyl ring relative to the carbonyl group. Steric and electronic effects of the methyl group would influence this angle.

N-Vinyl Torsion Angle (C-N-C=C): This angle would describe the rotation around the bond connecting the amide nitrogen and the dichloroethenyl group.

A data table, such as the one conceptualized below, would be generated from the crystallographic information file (CIF) of the compound.

| Torsion Angle | Atoms Involved | Angle (°) |

| τ1 | O=C-N-C | Data not available |

| τ2 | C(aryl)-C(carbonyl)-N-C | Data not available |

| τ3 | C-N-C(vinyl)-C | Data not available |

| τ4 | C(aryl)-C(aryl)-C(carbonyl)-N | Data not available |

| (This table is for illustrative purposes only. The data is currently unavailable.) |

Investigation of Intermolecular Interactions and Hydrogen Bonding Networks

The crystal packing of N-(2,2-dichloroethenyl)-4-methylbenzamide would be stabilized by a network of intermolecular forces. A detailed investigation would identify and characterize these interactions. Key interactions would likely include:

N-H···O Hydrogen Bonds: The amide group provides a classic hydrogen bond donor (N-H) and acceptor (C=O). It would be expected that these groups participate in hydrogen bonding, potentially forming chains or dimeric motifs that are common in the crystal structures of primary and secondary amides.

π-π Stacking: The presence of the aromatic 4-methylphenyl ring could lead to π-π stacking interactions between adjacent molecules.

Halogen Bonding: The chlorine atoms of the dichloroethenyl group could act as halogen bond donors, interacting with electron-rich atoms on neighboring molecules.

A comprehensive analysis would include a table summarizing the geometry of the most significant hydrogen bonds.

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) | Symmetry Operation |

| N-H···O | Data not available | Data not available | Data not available | Data not available | Data not available |

| C-H···O | Data not available | Data not available | Data not available | Data not available | Data not available |

| C-H···Cl | Data not available | Data not available | Data not available | Data not available | Data not available |

| (This table is for illustrative purposes only. The data is currently unavailable.) |

Without experimental crystallographic data, any discussion on the specific conformation and intermolecular interactions of N-(2,2-dichloroethenyl)-4-methylbenzamide would be purely speculative.

Theoretical and Computational Chemistry of N 2,2 Dichloroethenyl 4 Methylbenzamide

Quantum Chemical Investigations of Molecular Structure and Electronic Properties

Quantum chemical investigations provide profound insights into the intrinsic properties of molecules. For N-(2,2-dichloroethenyl)-4-methylbenzamide, computational methods are crucial for understanding its molecular structure, stability, and electronic characteristics, which govern its reactivity and potential applications.

Density Functional Theory (DFT) is a prominent computational method utilized to investigate the electronic structure of many-body systems. It is widely employed for its accuracy in predicting molecular geometries and energies. nih.gov DFT studies, often using basis sets like 6-311++G(d,p), are instrumental in determining the structural and thermodynamic properties of molecules. nih.gov

For N-(2,2-dichloroethenyl)-4-methylbenzamide, DFT calculations have been applied to explore reaction mechanisms, particularly the energetics of HCl elimination. These studies reveal the influence of solvent polarity on the reaction's activation barrier. For instance, the activation energy for HCl elimination is significantly lower in a polar aprotic solvent like Dimethyl sulfoxide (B87167) (DMSO) compared to an ethereal solvent like Tetrahydrofuran (B95107) (THF), indicating that polar solvents stabilize the transition state.

| Solvent | Activation Barrier (kcal/mol) | Reaction Favored |

|---|---|---|

| DMSO | 15.3 | HCl Elimination |

| THF | 22.1 | Nucleophilic Acyl Substitution |

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to describe the properties of electronic excited states. github.io This method is valuable for simulating electronic absorption spectra and understanding the nature of electronic transitions within a molecule. researchgate.netresearchgate.net By calculating the energies and oscillator strengths of various electronic excitations, TD-DFT can predict a compound's UV-Vis spectrum. researchgate.net Although TD-DFT is a standard method for such investigations, specific studies applying it to N-(2,2-dichloroethenyl)-4-methylbenzamide are not detailed in the available research. A typical output from a TD-DFT analysis would include the data shown in the conceptual table below.

| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|---|

| S1 | - | - | - | HOMO -> LUMO |

| S2 | - | - | - | HOMO-1 -> LUMO |

| S3 | - | - | - | HOMO -> LUMO+1 |

Natural Bond Orbital (NBO) analysis is a theoretical tool used to study charge transfer, conjugative interactions, and the delocalization of electron density within a molecule from its wave function. researchgate.net It provides a localized picture of bonding, lone pairs, and antibonding orbitals, which helps in understanding the Lewis structure and intramolecular interactions. q-chem.com The analysis quantifies the stabilization energy associated with donor-acceptor interactions, such as the delocalization of electron density from a filled bonding orbital (donor) to an empty antibonding orbital (acceptor). researchgate.netmdpi.com This method reveals the nature of chemical bonds and their contribution to molecular stability. researchgate.net While NBO analysis is a powerful technique for elucidating bonding, specific NBO studies on N-(2,2-dichloroethenyl)-4-methylbenzamide have not been reported in the available literature.

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. youtube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital with space to accept electrons. researchgate.net The energy of the HOMO is related to the ionization potential and indicates the molecule's electron-donating ability, whereas the LUMO's energy relates to the electron affinity and suggests its electron-accepting ability. nih.gov

The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability and reactivity. researchgate.net A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap indicates that the molecule is more reactive. researchgate.net FMO analysis is frequently used to predict the sites of electrophilic and nucleophilic attack. nih.gov

| Parameter | Definition | Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Represents electron-donating ability |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Represents electron-accepting ability |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability |

Computational Modeling of Reaction Pathways and Energy Barriers

Computational chemistry provides essential tools for modeling reaction mechanisms, allowing for the investigation of pathways that are difficult to study experimentally. By calculating the potential energy surface of a reaction, researchers can identify intermediates, products, and the transition states that connect them.

A transition state is a high-energy configuration along a reaction coordinate that separates reactants from products. The characterization of transition states is fundamental to understanding reaction kinetics, as the energy difference between the reactants and the transition state defines the activation energy barrier.

For N-(2,2-dichloroethenyl)-4-methylbenzamide, DFT calculations have been used to determine the activation barrier for the HCl elimination reaction. The study found the barrier to be 15.3 kcal/mol in DMSO, a solvent that stabilizes the transition state. In contrast, the barrier increases to 22.1 kcal/mol in THF, where the transition state is less stabilized. This computational finding highlights the critical role of the solvent in influencing the reaction pathway and rate by altering the energy of the transition state.

Theoretical Investigations of Reaction Kinetics and Thermodynamics

Theoretical computational methods, particularly Density Functional Theory (DFT), provide profound insights into the kinetics and thermodynamics of chemical reactions. For the synthesis of N-(2,2-dichloroethenyl)-4-methylbenzamide, these methods can elucidate reaction mechanisms, identify transition states, and predict the feasibility and energy profile of synthetic routes.

Computational studies typically begin by modeling the potential energy surface (PES) for a proposed reaction, such as the amidation of a 4-methylbenzoyl derivative with 2,2-dichloroethenylamine or a related precursor. By calculating the energies of reactants, intermediates, transition states, and products, key thermodynamic quantities like the enthalpy of reaction (ΔH), Gibbs free energy of reaction (ΔG), and entropy of reaction (ΔS) can be determined. A negative ΔG indicates a thermodynamically favorable (spontaneous) reaction under standard conditions.

Kinetic analysis involves locating the transition state (a first-order saddle point on the PES) for each elementary step of the reaction. The energy difference between the reactants and the transition state defines the activation energy (Ea), a critical parameter that governs the reaction rate. DFT functionals such as B3LYP, B3PW91, or CAM-B3LYP, combined with appropriate basis sets (e.g., Pople-style or def2-TZVP), are commonly employed for these calculations. mdpi.com Natural Bond Orbital (NBO) analysis can further illuminate the electronic changes during the reaction, such as the delocalization of the nitrogen lone pair electrons. mdpi.com

These computational investigations allow for the comparison of different synthetic pathways, helping to identify the most efficient route in terms of energy requirements and potential yield. For instance, a theoretical study could compare a direct amidation pathway with a multi-step process involving an elimination reaction, providing calculated activation barriers and reaction energies for each.

Table 1: Illustrative Thermodynamic Data for a Hypothetical Synthesis Step

This table presents hypothetical thermodynamic data for a key reaction step in the formation of N-(2,2-dichloroethenyl)-4-methylbenzamide, as would be calculated using DFT methods.

| Parameter | Calculated Value (kJ/mol) | Method/Basis Set |

| Activation Energy (Ea) | +95 | B3LYP/6-311+G(d,p) |

| Enthalpy of Reaction (ΔH) | -45 | B3LYP/6-311+G(d,p) |

| Gibbs Free Energy (ΔG) | -38 | B3LYP/6-311+G(d,p) |

Conformational Landscape Exploration and Dynamics Simulations

The three-dimensional structure and flexibility of N-(2,2-dichloroethenyl)-4-methylbenzamide are crucial determinants of its physical and chemical properties. Computational chemistry offers powerful tools to explore its conformational landscape and simulate its dynamic behavior.

Molecular Dynamics Simulations to Understand Molecular Motion

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. nih.gov For N-(2,2-dichloroethenyl)-4-methylbenzamide, MD simulations can provide a detailed picture of its structural dynamics, conformational stability, and intermolecular interactions in various environments (e.g., in solution or a crystal lattice).

An MD simulation begins with an initial 3D structure of the molecule, which is then subjected to a chosen force field (e.g., CHARMM, AMBER, OPLS) that defines the potential energy of the system. ajchem-a.com The simulation algorithm then solves Newton's equations of motion for each atom, generating a trajectory that describes how the positions and velocities of the atoms evolve over a specific period, typically from nanoseconds to microseconds.

Table 2: Typical Parameters for an MD Simulation of N-(2,2-dichloroethenyl)-4-methylbenzamide

This table outlines a set of typical parameters that would be used to set up a molecular dynamics simulation in a software package like GROMACS or AMBER.

| Parameter | Value / Type | Purpose |

| Force Field | CHARMM36 | Defines the potential energy of the system. ajchem-a.com |

| Simulation Box | Cubic, 10 Å padding | Defines the simulation cell containing the molecule and solvent. |

| Solvent | Water (TIP3P model) | Simulates an aqueous environment. |

| Ensemble | NPT (Isothermal-isobaric) | Maintains constant number of particles, pressure, and temperature. ajchem-a.com |

| Temperature | 300 K | Simulates room temperature conditions. |

| Pressure | 1 atm | Simulates atmospheric pressure. |

| Simulation Time | 100 ns | Duration of the simulation. ajchem-a.com |

| Time Step | 2 fs | Integration time step for solving equations of motion. |

Potential Energy Surface Scans for Conformational Analysis

Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of a molecule and the energy barriers between them. A key technique for this is the relaxed Potential Energy Surface (PES) scan. uni-muenchen.deq-chem.com This method involves systematically changing a specific geometric parameter, such as a dihedral angle, while optimizing the rest of the molecule's geometry at each step. q-chem.com

For N-(2,2-dichloroethenyl)-4-methylbenzamide, several rotatable bonds are of interest:

The C(ring)–C(carbonyl) bond, which governs the orientation of the 4-methylphenyl ring relative to the amide group.

The C(carbonyl)–N(amide) bond, which determines the planarity of the amide linkage and can exist in cis or trans (anti- or syn-periplanar) conformations.

The N(amide)–C(vinyl) bond, which controls the orientation of the dichloroethenyl group.

By performing a PES scan for each of these rotations, a plot of relative energy versus dihedral angle can be generated. The minima on this plot correspond to stable conformers, while the maxima represent the transition states for interconversion. This analysis reveals the most likely shapes the molecule will adopt and the energy required to change between them. uni-muenchen.de

Table 3: Illustrative Relative Energies of Key Conformers

This table shows hypothetical relative energies for different conformations arising from rotation around the C(carbonyl)-N(amide) bond, as would be determined from a PES scan.

| Conformer (Dihedral Angle) | Relative Energy (kJ/mol) | Stability |

| anti-periplanar (~180°) | 0.0 | Most Stable |

| syn-periplanar (~0°) | +12.5 | Less Stable |

| Transition State (~90°) | +25.0 | Energy Barrier |

Prediction of Spectroscopic Parameters

Computational quantum chemistry provides highly valuable tools for predicting spectroscopic properties, which are essential for structural elucidation and verification. DFT calculations can accurately forecast NMR spectra and vibrational frequencies, serving as a powerful complement to experimental measurements.

Computational NMR Chemical Shift Prediction

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using computational methods has become a standard tool for confirming molecular structures. d-nb.info The most common approach involves the Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT. nih.gov

The process begins with a high-level geometry optimization of the molecule's most stable conformer(s). Following optimization, the magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C) are calculated. nih.gov These absolute shielding values are then converted to chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS), computed at the same level of theory.

For flexible molecules, it is crucial to calculate the NMR shifts for all low-energy conformers and then compute a Boltzmann-weighted average of the chemical shifts. d-nb.info This approach often yields predicted spectra with high accuracy, where the mean absolute error can be less than 0.2 ppm for ¹H and 2 ppm for ¹³C. d-nb.info Comparing the predicted spectrum with an experimental one can unambiguously confirm a proposed structure.

Table 4: Illustrative Comparison of Predicted vs. Expected Experimental NMR Shifts (ppm)

This table presents a hypothetical comparison of DFT-calculated ¹H and ¹³C chemical shifts for N-(2,2-dichloroethenyl)-4-methylbenzamide with typical experimental ranges for the key functional groups.

| Atom / Group | Predicted ¹H Shift (ppm) | Expected ¹H Range (ppm) | Predicted ¹³C Shift (ppm) | Expected ¹³C Range (ppm) |

| Amide (N-H) | 8.52 | 7.5 - 9.5 | - | - |

| Phenyl (C-H) | 7.35 - 7.80 | 7.0 - 8.0 | 128.1 - 142.5 | 125 - 145 |

| Vinyl (=CH) | 6.95 | 6.5 - 7.5 | 120.3 | 115 - 125 |

| Methyl (CH₃) | 2.41 | 2.3 - 2.5 | 21.5 | 20 - 25 |

| Carbonyl (C=O) | - | - | 165.8 | 160 - 175 |

| Dichloro-vinyl (=CCl₂) | - | - | 126.4 | 120 - 130 |

Computational Vibrational Frequency Analysis

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrations of chemical bonds. DFT calculations can reliably predict the vibrational frequencies and intensities of a molecule, aiding in the assignment of experimental spectra. researchgate.net

After performing a geometry optimization, a frequency calculation is carried out. This calculation solves for the normal modes of vibration, each associated with a specific frequency and atomic motion (e.g., stretching, bending, rocking). mdpi.com The results provide a complete theoretical vibrational spectrum.

It is a common practice to apply a scaling factor to the calculated frequencies, as the harmonic approximation used in most calculations tends to overestimate them compared to experimental anharmonic vibrations. The scaled theoretical spectrum can then be directly compared to experimental IR or Raman data. This comparison allows for a detailed assignment of the observed spectral bands to specific molecular motions, such as the characteristic C=O stretch of the amide, the N-H bend, or the C-Cl stretches of the dichloroethenyl group. nih.gov

Table 5: Illustrative Calculated Vibrational Frequencies and Assignments

This table lists key vibrational modes for N-(2,2-dichloroethenyl)-4-methylbenzamide and their hypothetical frequencies as calculated by DFT methods.

| Calculated Frequency (cm⁻¹) (Scaled) | Intensity | Vibrational Assignment (Potential Energy Distribution) |

| 3350 | Medium | N-H stretching |

| 3065 | Weak | Aromatic C-H stretching |

| 2925 | Weak | Methyl C-H stretching |

| 1670 | Strong | C=O stretching (Amide I band) |

| 1610 | Medium | C=C aromatic ring stretching |

| 1545 | Medium | N-H in-plane bending (Amide II band) |

| 830 | Strong | C-Cl symmetric stretching |

| 750 | Strong | Aromatic C-H out-of-plane bending |

Advanced Applications and Future Research Directions in Chemical Science for N 2,2 Dichloroethenyl 4 Methylbenzamide

Contribution to the Development and Modification of Advanced Materials

Utilization in Resin Formulation

The chemical structure of N-(2,2-dichloroethenyl)-4-methylbenzamide, specifically the presence of the dichloroethenyl group (-CH=CCl₂), suggests its potential as a functional monomer in the synthesis of specialized polymers and resins. This N-vinylamide moiety can participate in polymerization reactions, allowing for its incorporation into polymer backbones. While specific industrial-scale resin formulations based exclusively on this compound are not widely documented in public literature, its utility can be inferred from the broader chemistry of N-vinylamides and functional monomers in material science. chemicalbook.com

N-vinylamides are a class of monomers known for producing polymers with distinct properties, such as hydrophilicity, thermal stability, and biocompatibility. rsc.org The radical polymerization of N-vinylamides is a well-established method for creating a variety of polymers and copolymers. nih.govacs.org The incorporation of N-(2,2-dichloroethenyl)-4-methylbenzamide into a polymer chain would introduce the dichloroethenyl group as a pendant functionality. This reactive group can serve several purposes:

Cross-linking Site: The chlorine atoms on the vinyl group can be targeted for subsequent cross-linking reactions, which would enhance the thermal and mechanical stability of the final resin.

Enhanced Properties: The presence of chlorine atoms and the aromatic benzamide (B126) structure can increase the resin's flame retardancy, refractive index, and affinity for certain substrates.

The development of novel hydrophilic amide monomers for use in dental adhesive resins highlights the trend of using specialized amides to create high-performance materials. nih.gov These monomers can improve wettability and create more durable polymer networks. nih.gov Similarly, N-(2,2-dichloroethenyl)-4-methylbenzamide could be explored as a co-monomer with standard monomers like acrylates or styrenes to develop new classes of functional resins for advanced applications in coatings, electronics, or specialty adhesives.

Potential as a Precursor for Agrochemical Active Substances

The benzamide chemical scaffold is a cornerstone in the design of numerous modern agrochemicals due to its favorable biological activity and metabolic stability. N-(2,2-dichloroethenyl)-4-methylbenzamide serves as a valuable intermediate for the synthesis of more complex active ingredients, particularly insecticides and acaricides. The molecule combines the stable 4-methylbenzamide (B193301) core with a highly reactive dichloroethenyl group, which can be chemically modified through a variety of synthetic pathways to produce diverse and potent agrochemical products.

Intermediate for the Synthesis of Insecticidal Compounds

Many potent commercial insecticides, such as anthranilic diamides, feature complex amide structures. nih.gov The N-(2,2-dichloroethenyl)-4-methylbenzamide molecule is a promising starting point for creating novel insecticidal compounds. The dichloroethenyl group is a versatile synthetic handle that can be transformed into various functional groups known to be essential for insecticidal activity.

Key potential transformations include:

Conversion to Heterocycles: The dichloroethenyl moiety can react with binucleophiles, such as hydrazine (B178648) or hydroxylamine (B1172632) derivatives, to form five-membered heterocyclic rings like pyrazoles or oxazoles. These heterocycles are prevalent in a wide range of insecticides that target critical physiological pathways in insects. nih.gov

Cross-Coupling Reactions: As a vinyl dihalide, the compound is an excellent substrate for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck). This allows for the precise introduction of various aryl or alkyl substituents, enabling the systematic exploration of structure-activity relationships (SAR) to optimize insecticidal potency.

Formation of Dichloro-propenyloxy Ethers: The dichloroethenyl group is structurally related to the 3,3-dichloro-2-propenyloxy group, an essential active component in some modern insecticides. nih.gov Chemical modification of the amide's vinyl group could lead to the synthesis of analogous structures, potentially yielding compounds with novel modes of action.

The following table outlines hypothetical, yet chemically feasible, insecticidal scaffolds that could be synthesized from N-(2,2-dichloroethenyl)-4-methylbenzamide.

| Starting Intermediate | Reaction Type | Potential Functional Group | Resulting Insecticidal Scaffold |

| N-(2,2-dichloroethenyl)-4-methylbenzamide | Cyclocondensation with Hydrazine | Pyrazole Ring | 4-Methyl-N-(pyrazol-3-yl)benzamides |

| N-(2,2-dichloroethenyl)-4-methylbenzamide | Suzuki Cross-Coupling | Aryl or Heteroaryl Moiety | N-(2-chloro-2-aryl-ethenyl)-4-methylbenzamides |

| N-(2,2-dichloroethenyl)-4-methylbenzamide | Hydrolysis & Functionalization | α-ketoamide | N-(1-substituted-2-oxopropyl)-4-methylbenzamides |

Intermediate for the Synthesis of Acaricidal Compounds

The development of new acaricides is critical for managing mite populations that have developed resistance to existing treatments. Diamide compounds have emerged as a promising class of acaricides, with molecules like pyflubumide (B1473361) demonstrating high efficacy. nih.gov N-(2,2-dichloroethenyl)-4-methylbenzamide can serve as a foundational building block for novel acaricidal agents.

The synthetic potential mirrors that for insecticides, where the dichloroethenyl group's reactivity is paramount. By modifying this group, chemists can construct molecules that interact with specific mite target sites, such as the mitochondrial complex II in the respiratory chain. nih.gov For instance, the elaboration of the dichloroethenyl side chain could lead to structures that mimic known acaricides or introduce novel pharmacophores. This strategic modification of a readily available intermediate allows for the rapid generation of a library of candidate compounds for biological screening against economically significant mite species like Tetranychus urticae and Panonychus citri. nih.gov

Emerging Research Areas and Unexplored Reactivities of N-(2,2-dichloroethenyl)-4-methylbenzamide

While established as a useful synthetic intermediate, the full range of chemical reactivity for N-(2,2-dichloroethenyl)-4-methylbenzamide remains an area of active research. The unique electronic properties of the dichloroenamide functionality open avenues for novel chemical transformations beyond simple substitutions or reductions.

Emerging areas of research focus on leveraging the dichloroethenyl group for advanced molecular construction:

Transition-Metal Catalyzed Cross-Coupling: The C-Cl bonds on the vinyl group are prime sites for modern cross-coupling reactions. Unexplored possibilities include Sonogashira coupling to introduce terminal alkynes, Buchwald-Hartwig amination to add novel amine fragments, and Negishi coupling with organozinc reagents. These reactions would provide powerful tools for rapidly diversifying the molecular structure to create libraries of compounds for high-throughput screening in drug discovery and materials science.

Cycloaddition Reactions: Dichloroalkenes can act as dienophiles in Diels-Alder reactions or participate in other [2+2] or [3+2] cycloadditions. The reactivity of the N-(2,2-dichloroethenyl) moiety in such reactions is a largely unexplored field that could lead to the synthesis of complex polycyclic and heterocyclic systems with potential biological activity.

Tandem and Cascade Reactions: The dichloroenamide system is well-suited for designing tandem or cascade reactions where multiple bonds are formed in a single operation. For example, a reaction sequence could be initiated by a nucleophilic attack on the vinyl group, followed by an intramolecular cyclization involving the benzamide ring or its substituents, leading to complex heterocyclic frameworks in an efficient manner.

Synthesis of Functionalized Alkynes: Under specific reductive or eliminative conditions, the dichlorovinyl group could potentially be converted into a terminal or internal alkyne. This would transform the compound into a precursor for a different set of chemical transformations, including "click" chemistry, which has broad applications in bioconjugation and materials science.

Considerations for Green Chemistry Principles in the Synthesis and Application of N-(2,2-dichloroethenyl)-4-methylbenzamide

Applying the principles of green chemistry to the synthesis and use of N-(2,2-dichloroethenyl)-4-methylbenzamide is essential for minimizing environmental impact and enhancing process safety and efficiency. An analysis of existing and potential synthetic routes reveals opportunities for greener process development.

Several methods for the synthesis of this compound have been reported, each with different implications from a green chemistry perspective. A comparative analysis is presented below.

| Green Chemistry Principle | Base-Mediated Dehydrohalogenation | Catalytic Fixed-Bed Reactor | Nickel-Catalyzed Reductive Amination |

| 1. Prevention | Generates stoichiometric salt waste (e.g., NaCl). | High yield (99.8%) minimizes waste per unit product. | Generates byproducts from the masked amine precursor. |

| 2. Atom Economy | Moderate; loss of HCl and base equivalents. | High; dehydration is the main transformation of the salt. | Good; one-pot reaction, but includes a catalyst and ligands. |

| 3. Less Hazardous Synthesis | Uses sodium hydride (highly reactive, flammable) and DMSO (high-boiling solvent). | High temperature (380°C) and pressure (4.0 MPa) pose process safety risks. | Uses a transition metal (nickel) catalyst which can have toxicity concerns. chemicalbook.com |

| 5. Safer Solvents | Uses polar aprotic solvents like DMSO or DMF, which are of environmental concern. | May use solvents for salt formation, but the key step is gas-phase or on a solid bed. | Uses methanol, a volatile and flammable solvent. |

| 6. Design for Energy Efficiency | Requires heating to 80°C. | Very high energy input due to extreme temperatures and pressures. | Requires heating to 110°C. chemicalbook.com |

| 9. Catalysis | Uses a stoichiometric base. | Uses a solid catalyst (calcium hydroxide (B78521)/phosphatic rock). | Employs a homogeneous nickel catalyst. |

Future research should focus on developing greener synthetic routes. Potential improvements include:

Catalytic Dehydrochlorination: Replacing stoichiometric strong bases with catalytic systems that can be regenerated.

Biocatalysis: Exploring enzymatic routes for the amidation step, which could operate in aqueous media at ambient temperatures, significantly reducing energy consumption and eliminating hazardous organic solvents.

Flow Chemistry: Optimizing the fixed-bed reactor system to operate at lower temperatures and pressures by developing more efficient catalysts. Flow chemistry can also improve safety and control over reaction conditions.

Alternative Solvents: Investigating the use of greener solvents, such as ionic liquids or supercritical fluids, to replace traditional volatile organic compounds.

By integrating these green chemistry principles, the production of N-(2,2-dichloroethenyl)-4-methylbenzamide can become more sustainable, cost-effective, and environmentally benign.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2,2-dichloroethenyl)-4-methylbenzamide, and how can purity be ensured?

- Methodological Answer : Synthesis typically involves coupling 4-methylbenzoyl chloride with 2,2-dichloroethenylamine under anhydrous conditions. Key steps include:

- Schlenk techniques to maintain inert atmospheres and prevent hydrolysis of reactive intermediates .

- Purification via column chromatography (e.g., silica gel, ethyl acetate/hexane eluent) followed by recrystallization.

- Purity validation using HPLC (>95%) and structural confirmation via ¹H/¹³C NMR (e.g., aromatic protons at δ 7.2–7.8 ppm, dichloroethenyl signals at δ 5.5–6.0 ppm) .

Q. How can the stability of N-(2,2-dichloroethenyl)-4-methylbenzamide be assessed under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Store samples at 4°C, 25°C, and 40°C with controlled humidity (e.g., 60% RH).

- Monitor degradation via UV-Vis spectroscopy (λ_max ~260 nm for benzamide) and TLC at weekly intervals.

- Identify decomposition products using LC-MS ; common issues include hydrolysis of the dichloroethenyl group to carboxylic acid derivatives .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : Assign peaks using 2D techniques (COSY, HSQC) to resolve overlapping signals in the aromatic and aliphatic regions .

- IR Spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and C-Cl stretches (~600–800 cm⁻¹) .

- Mass Spectrometry : High-resolution ESI-MS for molecular ion validation (expected [M+H]⁺ ~268 m/z) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of N-(2,2-dichloroethenyl)-4-methylbenzamide for biological activity?

- Methodological Answer :

- Systematic substitution : Replace the 4-methyl group with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups to modulate electronic effects.

- In vitro assays : Test analogs against target enzymes (e.g., cytochrome P450 isoforms) using fluorogenic substrates .

- Computational docking : Map interactions with binding pockets (e.g., AutoDock Vina) to prioritize synthetic targets .

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer :

- Dose-response validation : Replicate studies across multiple cell lines (e.g., HEK293, HepG2) to rule out cell-specific effects.

- Metabolite profiling : Use LC-HRMS to identify active metabolites that may contribute to observed discrepancies .

- Orthogonal assays : Confirm mechanisms (e.g., apoptosis vs. necrosis) via flow cytometry (Annexin V/PI staining) .

Q. How can the environmental fate of N-(2,2-dichloroethenyl)-4-methylbenzamide be modeled?

- Methodological Answer :

- Photodegradation studies : Expose to UV light (λ = 254 nm) in aqueous solutions; analyze by GC-MS for chlorinated byproducts .

- Biodegradation assays : Use soil microcosms with LC-MS/MS to track half-life and microbial metabolite formation .

Key Challenges and Recommendations

- Stability Issues : The dichloroethenyl group is prone to hydrolysis. Store under nitrogen at -20°C .

- Bioactivity Variability : Standardize assay conditions (e.g., serum-free media) to minimize confounding factors .

- Environmental Impact : Prioritize biodegradability studies to assess ecotoxicity risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.